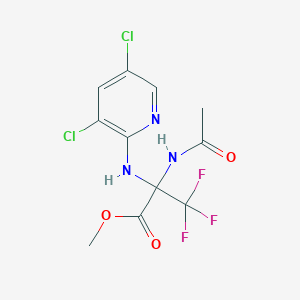
2-Acetylamino-2-(3,5-dichloro-pyridin-2-ylamino)-3,3,3-trifluoro-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a trifluoromethyl group, a dichloropyridine ring, and an acetamido group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloropyridine with an appropriate amine to form the corresponding amide. This intermediate is then reacted with a trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group. The final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. The dichloropyridine ring can interact with various enzymes and receptors, modulating their activity. The acetamido group may participate in hydrogen bonding, further stabilizing its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: Shares the dichloropyridine ring but lacks the trifluoromethyl and acetamido groups.
Trifluoromethylated Amines: Contain the trifluoromethyl group but differ in the rest of the structure.
Acetamido Derivatives: Have the acetamido group but lack the trifluoromethyl and dichloropyridine components.
Uniqueness
Methyl 2-[(3,5-dichloropyridin-2-yl)amino]-2-acetamido-3,3,3-trifluoropropanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the dichloropyridine ring and acetamido group provide specific interactions with biological targets .
Properties
Molecular Formula |
C11H10Cl2F3N3O3 |
|---|---|
Molecular Weight |
360.11 g/mol |
IUPAC Name |
methyl 2-acetamido-2-[(3,5-dichloropyridin-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C11H10Cl2F3N3O3/c1-5(20)18-10(9(21)22-2,11(14,15)16)19-8-7(13)3-6(12)4-17-8/h3-4H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
DRTXHSCJAAPIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=C(C=C(C=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















